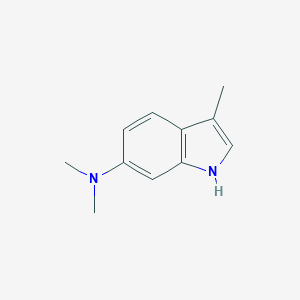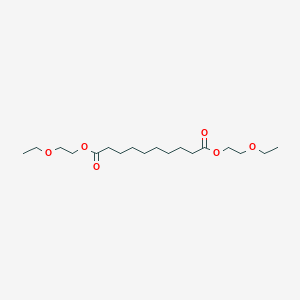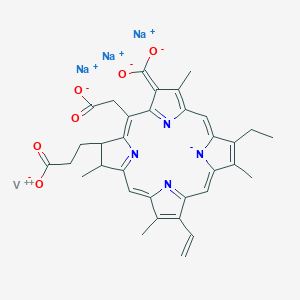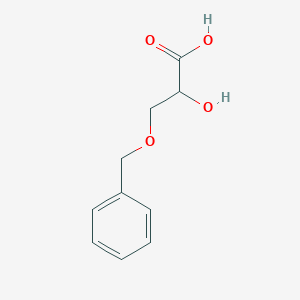
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid
Übersicht
Beschreibung
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid, commonly referred to as (S)-benzyloxyacetic acid (SBA), is an organic acid that is widely used in research laboratories for its versatile properties. SBA is a chiral compound, meaning it has two forms, the S- and R-enantiomers, which have different biological activities. SBA is used in a wide range of applications, including synthesis of other compounds, biochemical and physiological studies, and cell culture studies. It is also used in the production of pharmaceuticals and other industrial products.
Wissenschaftliche Forschungsanwendungen
1. Liquid-Crystalline Complexes and Photopolymerization
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid has been studied in the context of liquid-crystalline complexes. Kishikawa, Hirai, and Kohmoto (2008) synthesized a polymerizable benzoic acid derivative and investigated its complexation with dipyridyl compounds, observing liquid crystal phase properties and successful photopolymerization while maintaining multilayered structures (Kishikawa, Hirai, & Kohmoto, 2008).
2. Bioproduction of 3-Hydroxypropanoic Acid
The derivative is relevant in the production of 3-hydroxypropanoic acid (3-HP), a valuable chemical for industrial applications. Jers et al. (2019) discussed the bio-production of 3-HP, highlighting its use as a precursor in various chemicals and bioplastics, and the advances in metabolic engineering for efficient production (Jers et al., 2019).
3. Inhibition of Carboxypeptidase A
The compound has been studied for its inhibitory effects on enzymes. Galardy and Kortylewicz (1984) found that DL-2-Benzyl-3-formylpropanoic acid, a related compound, acts as a competitive inhibitor of carboxypeptidase A (Galardy & Kortylewicz, 1984).
4. Enzymatic Synthesis of Enantiomerically Enriched Derivatives
Brem et al. (2009) developed multistep enzymatic procedures to synthesize enantiomerically enriched derivatives of 3-hydroxypropanoic acid, demonstrating the potential for precise chemical modification (Brem et al., 2009).
5. Catalytic Chemical Methods for 3-Hydroxypropanoic Acid Production
Pina, Falletta, and Rossi (2011) discussed eco-sustainable processes for producing 3-hydroxypropanoic acid, emphasizing the potential of catalytic chemical methods, which can be linked to derivatives like this compound (Pina, Falletta, & Rossi, 2011).
6. Oxidation of Biomass-derived Levulinic Acid
The derivative is also related to the oxidation of levulinic acid for producing 3-hydroxypropanoic acid. Wu, Dutta, and Mascal (2015) highlighted an efficient process for this conversion, which has implications for biomass utilization (Wu, Dutta, & Mascal, 2015).
Eigenschaften
IUPAC Name |
(2S)-2-hydroxy-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSUHDDCSREYHC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid in the development of new biomaterials?
A1: this compound serves as a valuable building block for creating functionalized poly(α-hydroxy) acids []. These polymers are of particular interest for biomedical and pharmaceutical applications due to their potential biodegradability and biocompatibility. This compound incorporates into the polymer backbone and, upon deprotection, yields glyceric acid units. Glyceric acid, being a metabolite in the glycolytic pathway, suggests that the polymer degradation products would likely exhibit low toxicity within the human body [].
Q2: How does the incorporation of this compound impact the properties of the resulting polymers?
A2: The presence of this compound allows for the introduction of hydroxyl groups into the polyester structure after polymerization and deprotection []. These hydroxyl groups enhance the hydrophilicity of the resulting polymers compared to conventional polyesters like PLGA and PLLA []. This increased hydrophilicity can influence properties such as degradation rate, drug release profile, and interaction with biological systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


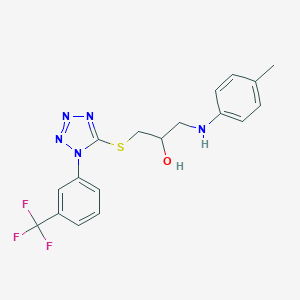
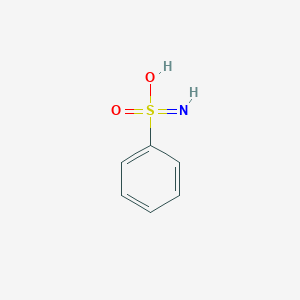
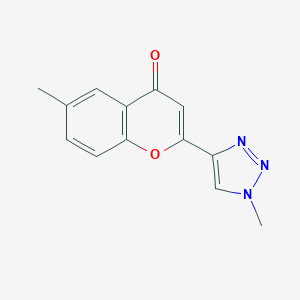
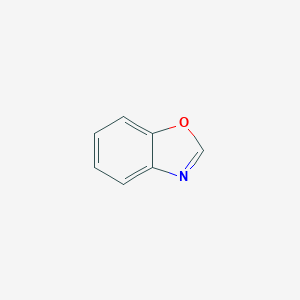
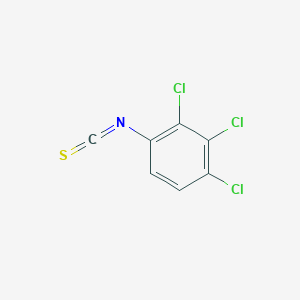
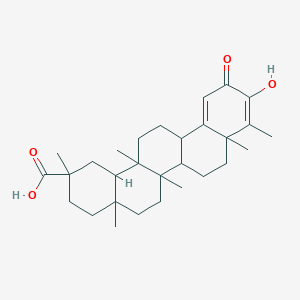

![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
